molecular formula C34H57N4O6PS B14813946 rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate

rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate

Cat. No.: B14813946
M. Wt: 680.9 g/mol
InChI Key: VNKSWNXKCSPUKO-GFCUPRBVSA-N
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Description

rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate involves multiple steps, including the formation of the thieno[3,4-d]imidazole ring and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate is unique due to its specific structure and the presence of the thieno[3,4-d]imidazole ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C34H57N4O6PS

Molecular Weight

680.9 g/mol

IUPAC Name

N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-10-[ethoxy(phenylmethoxy)phosphoryl]decanamide

InChI

InChI=1S/C34H57N4O6PS/c1-2-43-45(42,44-26-28-18-10-8-11-19-28)25-17-7-5-3-4-6-12-21-31(39)35-23-15-9-16-24-36-32(40)22-14-13-20-30-33-29(27-46-30)37-34(41)38-33/h8,10-11,18-19,29-30,33H,2-7,9,12-17,20-27H2,1H3,(H,35,39)(H,36,40)(H2,37,38,41)/t29-,30-,33-,45?/m0/s1

InChI Key

VNKSWNXKCSPUKO-GFCUPRBVSA-N

Isomeric SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OCC3=CC=CC=C3

Canonical SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OCC3=CC=CC=C3

Origin of Product

United States

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